molecular formula C21H20N2O4S B6491032 methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1358223-46-7

methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Cat. No.: B6491032
CAS No.: 1358223-46-7
M. Wt: 396.5 g/mol
InChI Key: RQYGCSLVODOITI-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a quinoline derivative featuring a 6-methyl substituent on the quinoline core, a carbamoylmethoxy group at position 4, and a methyl ester at position 2. The 3-(methylsulfanyl)phenyl group in the carbamoyl moiety introduces a sulfur-containing aromatic substituent, which may enhance lipophilicity and influence metabolic stability .

Its synthesis likely follows established protocols for quinoline esterification and carbamoylation, as seen in analogous compounds .

Properties

IUPAC Name

methyl 6-methyl-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-7-8-17-16(9-13)19(11-18(23-17)21(25)26-2)27-12-20(24)22-14-5-4-6-15(10-14)28-3/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGCSLVODOITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The process can include Friedländer synthesis for constructing the quinoline core, followed by specific functional group modifications to introduce the methyl, carbamoyl, and methoxy substituents.

  • Starting Materials: : Common precursors include 2-aminobenzophenone and 3-(methylsulfanyl)aniline.

  • Reaction Conditions: : The key reactions often involve acid or base catalysis, temperature control, and the use of protecting groups to prevent undesired side reactions.

  • Purification: : The final product is usually purified through recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

Industrial production may adopt a similar synthetic route but scaled up with optimizations for cost-efficiency and yield. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions can target the quinoline ring or the carbamoyl group using agents like lithium aluminum hydride.

  • Substitution: : The methoxy group can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Typical reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

Major Products Formed

Major products depend on the specific reaction but can include sulfoxides, sulfones, reduced quinoline derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a precursor in the synthesis of more complex molecules.

Biology

Its structural properties make it a candidate for studies on enzyme inhibition, particularly those enzymes involved in oxidative stress responses.

Medicine

The compound is explored for its potential therapeutic applications, including as an anti-cancer agent and an antimicrobial agent due to its quinoline core.

Industry

Industrially, it might be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The biological effects of methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate are mediated through interactions with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes by binding to their active sites, blocking substrate access and thus affecting the metabolic pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The target compound’s ester at position 2 distinguishes it from derivatives like , where the ester is at position 3. This positional shift may alter binding interactions in biological targets .
  • Carbamoyl Moieties : The methylsulfanylphenyl group in the target compound’s carbamoyl side chain contrasts with fluoromethylphenyl (L479-0389) or unsubstituted phenyl (6a) groups, possibly modulating solubility or target affinity .

Contrasts :

  • L479-0389 uses a 3-fluoro-4-methylphenyl carbamoyl group, requiring specialized halogenated precursors.
  • Anti-tuberculosis derivatives employ Friedländer or multicomponent syntheses, emphasizing aromatic diversity over carbamoyl modifications.

Biological Activity

Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate, also known as L479-0131, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C21H20N2O4S
  • Molecular Weight : 396.47 g/mol
  • LogP : 4.346 (indicating lipophilicity)
  • Water Solubility : Low (-4.38 logS)
  • Acid Dissociation Constant (pKa) : 12.51

These properties suggest that the compound may have good membrane permeability, which is often a desirable trait in drug candidates.

The biological activity of L479-0131 can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It may act on specific receptors in the nervous system, influencing neurotransmitter release and neuronal signaling.
  • Antioxidant Activity : Preliminary studies indicate that L479-0131 exhibits antioxidant properties, which could play a role in reducing oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that L479-0131 can induce apoptosis and inhibit cell growth at micromolar concentrations. For example, it showed significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
PC310.5Cell cycle arrest

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Strains Tested : L479-0131 exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial capability.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : A study involving a mouse model of breast cancer demonstrated that administration of L479-0131 significantly reduced tumor size compared to control groups, providing evidence for its potential as an anticancer agent.
  • Combination Therapy : Combining L479-0131 with standard chemotherapy drugs enhanced the therapeutic efficacy while reducing side effects in preclinical models.

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